Cassiamin A

Description

Significance of Natural Products as Sources of Bioactive Compounds

Natural products have historically been a cornerstone of medicine and continue to be a vital source of novel therapeutic agents. nih.gov These compounds, derived from sources such as plants, microorganisms, and animals, exhibit immense structural and chemical diversity, often unmatched by synthetic molecules. scirp.orgscielo.br This diversity provides a rich resource for drug discovery, with a significant percentage of modern pharmaceuticals originating from or inspired by natural products. scirp.orgscielo.br The inherent biological activity of these compounds, honed through evolutionary processes, makes them prime candidates for development into new drugs for a wide range of diseases, including cancer and infectious diseases. nih.govscirp.org The exploration of natural products remains a critical frontier in the quest for new medicines, offering unique chemical scaffolds and mechanisms of action. nih.govmdpi.com

Overview of the Genus Cassia in Ethnomedicine and Phytochemistry

The genus Cassia, belonging to the family Fabaceae, comprises approximately 500 to 600 species of trees, shrubs, and herbs. nih.govnoveltyjournals.com These plants are widely distributed throughout tropical and subtropical regions of the world, including Asia, Africa, and the Americas. nih.govnoveltyjournals.com In traditional and folk medicine systems, various Cassia species have a long history of use for treating a multitude of ailments. nih.govnoveltyjournals.comnih.gov They are commonly employed as laxatives and purgatives, and also for conditions like fever, skin diseases, and inflammation. nih.govnoveltyjournals.comepitomejournals.com

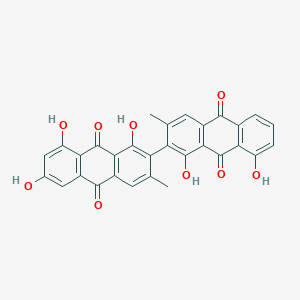

Definition and Contextualization of Cassiamin A as a Dimeric Anthraquinone (B42736)

This compound is a naturally occurring compound classified as a dimeric anthraquinone, also referred to as a bianthraquinone. nih.govcabidigitallibrary.org Its chemical structure is derived from two anthraquinone units linked together. researchgate.netontosight.ai Specifically, it is formed from the coupling of chrysophanol (B1684469) and emodin (B1671224) monomers. aau.edu.et The IUPAC name for this compound is 2-(1,8-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)-1,6,8-trihydroxy-3-methylanthracene-9,10-dione, and its molecular formula is C30H18O9. nih.gov This complex structure is responsible for its biological activities. nih.govontosight.ai Dimeric anthraquinones are a class of compounds that arise from the oxidative coupling of their monomeric precursors. aau.edu.et

Rationale for Investigating this compound: Current Research Gaps and Potential

The investigation of this compound is driven by its potential as a bioactive compound with therapeutic applications. While research has indicated several promising pharmacological activities, there are still significant gaps in our understanding of this molecule. ontosight.airesearchgate.netelsevier.com For instance, while its pancreatic lipase (B570770) inhibitory activity has been identified, a comprehensive exploration of its other potential enzymatic and cellular targets is needed. nih.govcabidigitallibrary.org

Further research is required to fully elucidate the mechanisms of action underlying its observed biological effects. ontosight.ai There is a need for more extensive in vivo studies to validate the in vitro findings and to understand its pharmacokinetic and pharmacodynamic profiles. The exploration of its potential in other therapeutic areas beyond what has been initially reported remains an open avenue for investigation. ontosight.aiontosight.ai Addressing these research gaps could unlock the full therapeutic potential of this compound and pave the way for its development as a novel pharmaceutical agent.

Detailed Research Findings on this compound

| Aspect | Finding | Source |

| Chemical Classification | Dimeric Anthraquinone (Bianthraquinone) | nih.govcabidigitallibrary.org |

| Molecular Formula | C30H18O9 | nih.gov |

| Monomeric Units | Chrysophanol and Emodin | aau.edu.et |

| Source | Isolated from species of the Cassia genus, such as Cassia siamea. | nih.govcabidigitallibrary.org |

| Biological Activity | Pancreatic lipase inhibitory activity, antioxidant, anti-inflammatory, antimicrobial properties. | nih.govcabidigitallibrary.orgontosight.ai |

| Research Status | Primarily in the in vitro and preclinical stages of investigation. | nih.govontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1828-75-7 |

|---|---|

Molecular Formula |

C30H18O9 |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

2-(1,8-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)-1,6,8-trihydroxy-3-methylanthracene-9,10-dione |

InChI |

InChI=1S/C30H18O9/c1-10-6-14-23(29(38)21-13(25(14)34)4-3-5-17(21)32)27(36)19(10)20-11(2)7-15-24(28(20)37)30(39)22-16(26(15)35)8-12(31)9-18(22)33/h3-9,31-33,36-37H,1-2H3 |

InChI Key |

UECHIQHWRMWQKC-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O |

Canonical SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O |

Synonyms |

cassiamin A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Cassiamin a

Botanical Sources of Cassiamin A

Cassia siamea, also known as Siamese cassia or yellow cassia, stands out as a primary and well-documented source of this compound. cabidigitallibrary.orgphytopharmajournal.comresearchgate.net This evergreen tree, belonging to the Fabaceae family, is recognized for containing a variety of bioactive compounds, with this compound being a significant bianthraquinone constituent. phytopharmajournal.comresearchgate.net The presence of this compound has been identified in various parts of the plant, contributing to its traditional use in folk medicine across different cultures. afjbs.com

Beyond Cassia siamea, this compound has also been reported in Cassia singueana (often referred to as winter cassia or sticky pod). nih.govprota4u.org Research has confirmed the presence of this bianthraquinone in the root bark of Cassia singueana. prota4u.orgcore.ac.uk Other species within the Cassia genus are also known to produce a diverse range of anthraquinones and related compounds, making them potential, albeit less studied, sources of this compound. ajol.infojocpr.com

Cassia siamea Lamk. as a Primary Source

Geographic Distribution and Habitat of this compound-Producing Flora

Cassia siamea is native to Southeast Asia, with its natural range encompassing regions such as southern India, Sri Lanka, Myanmar, Thailand, and Malaysia. cabidigitallibrary.orgsynopsisias.comusda.gov It has been widely introduced and naturalized in various tropical and subtropical areas, including Africa, the Americas, and the Indian subcontinent. synopsisias.comusda.gov This species thrives in a range of habitats from savannas and grasslands to disturbed areas, preferring well-draining soils and full sun. synopsisias.compicturethisai.com It can tolerate a variety of soil types, including sandy, loamy, and clayey soils, and is adapted to climates with average temperatures between 20 to 35 degrees Celsius. synopsisias.com

Cassia singueana is native to tropical Africa and the Comoros islands. kew.orgnmppdb.com.ng It is widespread across the continent, from drier regions of West Africa to Ethiopia and south to Namibia and Zimbabwe, but is typically absent from rainforest regions. kew.orgburundiflora.compfaf.org This species is commonly found in woodland, wooded grassland, and bushland environments, often on termite mounds, at elevations from near sea-level up to 2,200 meters. kew.orgnmppdb.com.ngpfaf.org

Plant Parts Yielding this compound (Roots, Leaves, Stem Bark)

Scientific studies have demonstrated that this compound can be isolated from several parts of the Cassia plants. The roots and stem bark of Cassia siamea are particularly noted as significant sources of this compound. afjbs.comjcbsc.orgresearchgate.net Research has also indicated the presence of this compound in the leaves of Cassia siamea. jcbsc.orgisroset.orgdoc-developpement-durable.org Similarly, the root bark of Cassia singueana has been identified as a source of this compound. prota4u.orgcore.ac.uk The utilization of various plant parts highlights the systemic distribution of this compound within these species.

Extraction Methodologies for Crude Plant Material

The initial step in isolating this compound involves the extraction from raw plant material. This is typically achieved by drying the plant parts (leaves, roots, or stem bark) and grinding them into a fine powder. ajol.infoisroset.org

Solvent-based extraction is the most common approach for obtaining crude extracts containing this compound. doc-developpement-durable.orgresearchgate.net The choice of solvent is critical as it influences the efficiency and selectivity of the extraction process. nih.govtaylorandfrancis.com

A range of organic solvents with varying polarities are employed, often in a sequential manner. Common solvents used include:

n-hexane: A nonpolar solvent often used for initial defatting of the plant material. researchgate.net

Dichloromethane: A solvent of intermediate polarity. researchgate.netmdpi.com

Ethyl acetate (B1210297): A moderately polar solvent that has shown high efficacy in extracting this compound. doc-developpement-durable.orgresearchgate.net In one study, an ethyl acetate extract of Cassia siamea roots demonstrated significant biological activity, which led to the isolation of this compound. researchgate.net

Methanol (B129727) and Ethanol (B145695): Polar solvents widely used for extracting a broad range of phytochemicals. ajol.infoisroset.orgdoc-developpement-durable.orgresearchgate.net

The extraction is often carried out using methods like maceration, where the powdered plant material is soaked in the solvent for an extended period, or through more exhaustive techniques like Soxhlet extraction. ajol.infoisroset.orgbiointerfaceresearch.com The resulting crude extracts are then concentrated, typically under reduced pressure, to yield a residue from which this compound can be further purified. ajol.info

Optimization of Extraction Parameters (e.g., time, temperature, solvent-to-sample ratio)

The efficient extraction of this compound from its natural sources, primarily plants of the Cassia genus, is critically dependent on the optimization of various extraction parameters. Key variables include the choice of solvent, extraction temperature, duration of extraction, and the ratio of solvent to plant material. Methodologies like Response Surface Methodology (RSM) are employed to systematically optimize these conditions to maximize the yield of target compounds. nih.gov

For anthraquinones, the class of compounds to which this compound belongs, studies have demonstrated the significance of these parameters. In the ultrasound-assisted extraction (UAE) of anthraquinones from Cassia singueana roots, extraction time was found to be the most significant factor affecting yield, followed by temperature. ljmu.ac.uk A study utilizing a Box-Behnken design identified optimal UAE conditions as an extraction time of 25 minutes, a temperature of 50°C, and a solvent-to-sample ratio of 10 mL/g to achieve a high yield of 1.65%. ljmu.ac.uk Similarly, research on other plants rich in phenolic compounds has shown that adjusting the temperature, time, and solvent composition significantly impacts extraction efficiency. For instance, an optimal extraction of phenolic compounds from Clinacanthus nutans was achieved at 60°C for 120 minutes with a 90:10 v/v% water:ethanol solvent ratio. nih.govnih.gov

The selection of the extraction solvent is a foundational step. For the related species Cassia fistula, a 70% methanol solution was selected over other solvents like ethanol, n-hexane, and petroleum ether due to its superior extraction efficiency for the plant's pods. mdpi.comsemanticscholar.org The extraction method itself is also crucial; simple maceration was found to be more effective for C. fistula pods, while Soxhlet extraction was more suitable for its leaves. mdpi.comsemanticscholar.org In the case of Cassia siamea roots, powdered material was extracted with ethyl acetate for 36 hours using a Soxhlet apparatus to obtain the extract from which this compound was later isolated. researchgate.net

Table 1: Examples of Optimized Extraction Parameters for Anthraquinones and Phenolic Compounds in Cassia and Related Species

| Plant Species | Target Compounds | Method | Optimal Time | Optimal Temperature | Optimal Solvent-to-Sample Ratio | Reference |

|---|---|---|---|---|---|---|

| Cassia singueana | Anthraquinones | UAE | 25 min | 50 °C | 10 mL/g | ljmu.ac.uk |

| Clinacanthus nutans | Phenolic Compounds | Reflux Extraction | 120 min | 60 °C | 90:10 (Water:Ethanol) | nih.govnih.gov |

| Cassia siamea | Bianthraquinones | Soxhlet Extraction | 36 h | N/A | ~7:1 (L:g) | researchgate.net |

Isolation and Purification Techniques for this compound

The isolation of this compound from crude plant extracts is a multi-step process involving fractionation and various chromatographic techniques to separate the compound from a complex mixture of phytochemicals.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy used to systematically separate and isolate bioactive compounds, such as this compound, from a crude extract. nih.gov This approach involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then selected for further purification until the pure, active compound is isolated. scielo.br

This methodology was successfully employed to isolate this compound from the roots of Cassia siamea. researchgate.netjcbsc.org In one study, n-hexane, dichloromethane, ethyl acetate (EtOAc), and methanol extracts of the roots were screened for their ability to inhibit pancreatic lipase (B570770). researchgate.net The EtOAc extract demonstrated the most potent inhibition, at 74.3 ± 1.4% at a concentration of 250 µg/mL. researchgate.net Guided by this bioassay, the active EtOAc extract was subjected to further fractionation, which ultimately led to the isolation of this compound as the primary compound responsible for the observed pancreatic lipase inhibition. researchgate.netjcbsc.orgisroset.org

Chromatographic Separation Methods

Chromatography is the cornerstone of purification for compounds like this compound. Following initial fractionation, a combination of chromatographic methods is typically used to achieve high purity.

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a fundamental technique for the initial purification of this compound from active fractions. teledynelabs.com The separation is based on the differential adsorption of compounds to the silica gel, with elution being carried out using a solvent or a gradient of solvents of increasing polarity. teledynelabs.comsilicycle.com

In the isolation of this compound from the ethanol extract of Cassia siamea stem bark, the concentrated extract was subjected to silica gel column chromatography. An orange-yellow compound, later identified as this compound (700 mg), was afforded by eluting the column with a solvent mixture of chloroform-methanol (6:4). In another instance, the ethyl acetate extract of C. siamea roots was fractionated using vacuum liquid chromatography and silica gel column chromatography with a gradient of n-hexane:EtOAc to yield several compounds, including this compound. researchgate.net Similarly, the isolation of this compound from Smilax perfoliata also utilized silica gel column chromatography as a key purification step. jipb.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique often employed in the final stages of purification to obtain highly pure this compound. nih.govlsu.edu It offers superior separation efficiency compared to standard column chromatography.

For the purification of anthraquinones from a Cassia singueana root extract, fractions obtained from silica gel chromatography were further purified using recycling preparative HPLC. ljmu.ac.uk In this process, a sample fraction was injected into a JAIGEL column and eluted under isocratic conditions with 100% chloroform (B151607) at a flow rate of 3.5 mL/min. The eluates were subjected to four cycles to achieve separation of the components. ljmu.ac.uk Semi-preparative HPLC has also been effectively used to isolate major compounds from extracts of the related Cinnamomum cassia. plos.org

Column Chromatography (e.g., Silica Gel)

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE) is a powerful analytical technique used for the separation and determination of charged molecules. purkh.com It offers high separation efficiency, rapid analysis times, and requires only small volumes of sample and solvents. mdpi.com This method has been specifically applied to the analysis of bianthraquinones from Cassia siamea.

A study detailed the successful separation and determination of this compound and Cassiamin B, along with the anthraquinones emodin (B1671224) and chrysophanol (B1684469), from Cassia siamea using CE. nih.govjst.go.jpresearchgate.net The optimal separation was achieved under specific electrophoretic conditions, which are summarized in the table below. The use of hydroxypropyl-γ-cyclodextrin as a modifier in the buffer system was crucial for resolving the bianthraquinones. nih.govjst.go.jp While CE is often used for analytical determination, its principles are fundamental to understanding the electrophoretic properties of this compound, which informs its separation and purification. nih.govlsu.edu

Table 2: Optimized Conditions for the Separation of this compound using Capillary Electrophoresis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Capillary Electrophoresis (CE) System | nih.govjst.go.jp |

| Running Electrolyte | 0.05 M hydroxypropyl-γ-cyclodextrin in 0.1 M borate (B1201080) buffer (pH 9) containing 10% acetonitrile (B52724) | nih.govjst.go.jpresearchgate.net |

| Applied Voltage | 20 kV | nih.govjst.go.jpresearchgate.net |

| Analytes Separated | This compound, Cassiamin B, Emodin, Chrysophanol | nih.govjst.go.jp |

Structural Elucidation and Advanced Chemical Characterization of Cassiamin a

Confirmation of Dimeric Anthraquinone (B42736) Structural Framework

Cassiamin A is characterized by a dimeric anthraquinone structure. ontosight.ainih.gov This framework consists of two anthraquinone units linked together. ontosight.ai The molecular formula of this compound is C₃₀H₁₈O₉, and its computed molecular weight is approximately 522.5 g/mol . nih.govnih.gov The IUPAC name for this compound is 2-(1,8-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)-1,6,8-trihydroxy-3-methylanthracene-9,10-dione, which explicitly describes its dimeric nature and the positions of hydroxyl and methyl groups, as well as the anthraquinone carbonyls. nih.govnih.gov The connectivity of the dimeric units has been confirmed through spectroscopic methods, including HMBC correlations. researchgate.net

Spectroscopic Techniques for Structural Determination

Spectroscopic methods are crucial for the detailed structural analysis of this compound. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a primary technique for elucidating the structure of this compound, providing detailed information about the carbon-hydrogen framework and functional groups. scispace.com Both ¹H and ¹³C NMR spectra are utilized. scispace.com Analysis of ¹H and ¹³C NMR spectra indicates characteristic signals for the anthraquinone core and its substituents. researchgate.net For instance, ¹H NMR spectra show signals for methyl protons and aromatic protons. jipb.netasianpubs.org ¹³C NMR spectra provide signals corresponding to the different carbon environments in the molecule, including those in the anthraquinone rings, carbonyl groups, and methyl substituents. jipb.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to establish correlations between protons and carbons, confirming the connectivity within the molecule and the linkage between the two anthraquinone units. researchgate.netresearchgate.net

An example of NMR data for this compound (recorded in DMSO) includes: ¹H-NMR (500 MHz, DMSO) δ: 2.24 (6H, s, 3- CH₃, 3'-CH₃), 6.61 (2H, d, J=2.4 Hz, H-7, H'-7),7.16 (2H, d, J =2.4 Hz, H-5, H'-5), 7.72 (2H, s, H-4, H'-4). jipb.net ¹³C-NMR (125 MHz, DMSO) δ:158.56 (C-1, C'-1),130.16 (C-2, C'-2), 149.52 (C-3, C'-3), 120.76 (C-4, C'-4), 108.99 (C-5, C'-5), 146.64 (C-6, C'-6), 107.99 (C-7, C'-7), 165.83 (C-8, C'-8), 189.70 (C-9, C'-9), 181.34 (C-10, C'-10), 113.65 (C-1a, C'-1a), 132.38 (C-4a, C'-4a), 135.21 (C-8a, C'-8a), 108.99 (C-5a, C'-5a), 19.96 (3- CH₃, 3'-CH₃). jipb.net

| Spectroscopic Data Type | Chemical Shift (δ) | Multiplicity | Number of Protons/Carbons | Assignment | Solvent | Frequency |

|---|---|---|---|---|---|---|

| ¹H NMR | 2.24 | s | 6H | 3-CH₃, 3'-CH₃ | DMSO | 500 MHz |

| ¹H NMR | 6.61 | d, J=2.4 Hz | 2H | H-7, H'-7 | DMSO | 500 MHz |

| ¹H NMR | 7.16 | d, J=2.4 Hz | 2H | H-5, H'-5 | DMSO | 500 MHz |

| ¹H NMR | 7.72 | s | 2H | H-4, H'-4 | DMSO | 500 MHz |

| ¹³C NMR | 158.56 | - | - | C-1, C'-1 | DMSO | 125 MHz |

| ¹³C NMR | 130.16 | - | - | C-2, C'-2 | DMSO | 125 MHz |

| ¹³C NMR | 149.52 | - | - | C-3, C'-3 | DMSO | 125 MHz |

| ¹³C NMR | 120.76 | - | - | C-4, C'-4 | DMSO | 125 MHz |

| ¹³C NMR | 108.99 | - | - | C-5, C'-5 | DMSO | 125 MHz |

| ¹³C NMR | 146.64 | - | - | C-6, C'-6 | DMSO | 125 MHz |

| ¹³C NMR | 107.99 | - | - | C-7, C'-7 | DMSO | 125 MHz |

| ¹³C NMR | 165.83 | - | - | C-8, C'-8 | DMSO | 125 MHz |

| ¹³C NMR | 189.70 | - | - | C-9, C'-9 | DMSO | 125 MHz |

| ¹³C NMR | 181.34 | - | - | C-10, C'-10 | DMSO | 125 MHz |

| ¹³C NMR | 113.65 | - | - | C-1a, C'-1a | DMSO | 125 MHz |

| ¹³C NMR | 132.38 | - | - | C-4a, C'-4a | DMSO | 125 MHz |

| ¹³C NMR | 135.21 | - | - | C-8a, C'-8a | DMSO | 125 MHz |

| ¹³C NMR | 108.99 | - | - | C-5a, C'-5a | DMSO | 125 MHz |

| ¹³C NMR | 19.96 | - | - | 3-CH₃, 3'-CH₃ | DMSO | 125 MHz |

Electronic (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π systems present in the anthraquinone chromophores. The UV-Vis spectrum of this compound exhibits absorption maxima characteristic of 1,8-dihydroxy anthraquinones. asianpubs.org For example, reported UV(EtOH) values for this compound are 228, 259, 288, and 444 nm, which are noted to resemble the spectra of chrysophanol (B1684469) and emodin (B1671224), other anthraquinone compounds. asianpubs.org

| Compound | Solvent | Absorption Maxima (nm) |

|---|---|---|

| This compound | EtOH | 228, 259, 288, 444 |

| Chrysophanol | EtOH | 257, 277, 287, 429 |

| Emodin | EtOH | 222, 261, 289, 437 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which helps confirm its molecular formula and structural fragments. researchgate.netjcbsc.org Techniques such as GC-MS and LC-MS/MS have been applied in the analysis of compounds from sources where this compound is found. nih.govjcbsc.orgdeepdyve.com Mass spectral data, including the molecular ion peak, support the proposed dimeric anthraquinone structure with the molecular formula C₃₀H₁₈O₉. nih.govnih.gov

Biosynthesis and Chemoenzymatic Production of Cassiamin a

Proposed Natural Biosynthetic Pathways for Anthraquinones

The biosynthesis of the anthraquinone (B42736) skeleton, the fundamental building block of Cassiamin A, primarily proceeds through two major pathways in higher plants: the shikimic acid pathway and the polyketide pathway. researchgate.netresearchgate.net These pathways utilize different primary metabolites as precursors to construct the characteristic tricyclic anthraquinone core.

Role of Shikimic Acid Pathway in Anthraquinone Precursor Formation

The shikimic acid pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other aromatic compounds. rsc.org In the context of anthraquinone biosynthesis, this pathway provides key precursors for the formation of one of the aromatic rings. researchgate.netresearchgate.net

The process begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to eventually yield chorismic acid. rsc.org Chorismate then serves as a branch point. For the formation of certain types of anthraquinones, chorismate is converted to o-succinylbenzoic acid (OSB), a key intermediate. researchgate.net This conversion is a critical step that links primary metabolism to the specialized biosynthesis of these secondary metabolites. The synthesis of chorismate-derived anthraquinones can be inhibited by glyphosate, which blocks a step in the shikimate pathway. nih.gov

Polyketide Pathway Contributions to Anthraquinone Core Synthesis

The polyketide pathway is another major route for the biosynthesis of a wide range of natural products, including many fungal and plant anthraquinones. rsc.orgmdpi.com This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid biosynthesis. frontiersin.org

In the case of anthraquinones, a polyketide synthase (PKS) enzyme catalyzes the formation of a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the three-ring anthraquinone scaffold. frontiersin.org Specifically, for many anthraquinones, one molecule of acetyl-CoA serves as the starter unit, and seven molecules of malonyl-CoA are used as extender units to form an octaketide chain. researchgate.net This pathway is prevalent in fungi and some plant families like Leguminosae and Polygonaceae. researchgate.net

Enzymatic Transformations in Bianthraquinone Formation

The formation of bianthraquinones like this compound from their monomeric anthraquinone precursors is an oxidative coupling reaction. While the precise enzymatic machinery responsible for the dimerization leading to this compound is yet to be fully elucidated, research on other bianthraquinones offers significant insights into this process.

Studies on the biosynthesis of the fungal bianthraquinone cladofulvin have identified a cytochrome P450 monooxygenase, ClaM, as the enzyme responsible for the dimerization of nataloe-emodin (B3328524) monomers. pnas.org This discovery was significant as it provided the first direct evidence of an enzyme-catalyzed aryl-aryl bond formation in bianthraquinone biosynthesis in fungi. pnas.org It is hypothesized that similar enzymatic mechanisms, likely involving phenol-oxidizing enzymes such as laccases or peroxidases, are responsible for the specific and regioselective coupling of anthraquinone monomers to form the diverse array of bianthraquinones found in nature. The reduction of the anthraquinone nucleus is also a key step, with enzymes like short-chain dehydrogenases/reductases playing a role in the biosynthesis of related compounds. acs.org

Chemoenzymatic and Microbial Synthetic Approaches for this compound Analogs

The complexity of bianthraquinone structures presents challenges for traditional chemical synthesis. nih.gov Consequently, chemoenzymatic and microbial synthetic strategies are emerging as powerful alternatives for the production of this compound and its analogs. nih.govnih.gov These approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. rsc.org

Engineered Microbial Systems for Anthraquinone Derivatives Production

The heterologous expression of biosynthetic genes in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a promising avenue for the production of anthraquinones and their derivatives. nih.gov By introducing and engineering the necessary polyketide synthase and tailoring enzymes from plants or fungi into these microbial chassis, it is possible to create "cell factories" for the de novo synthesis of these compounds. nih.govfrontiersin.org

For instance, engineered E. coli has been successfully used to produce aromatic polyketides, including anthraquinones. nih.gov Furthermore, microbial systems can be engineered to perform specific modifications on the anthraquinone scaffold, such as glycosylation and methylation, leading to the generation of novel derivatives with potentially enhanced biological activities. nih.govjmb.or.kr This approach allows for the production of compounds that are difficult to obtain from their natural sources or through total chemical synthesis.

Precursor Feeding Studies in Biological Systems

Precursor feeding, also known as directed biosynthesis, is a technique used to enhance the production of specific secondary metabolites in cell cultures or microbial systems. phcogrev.com This involves supplying the culture with an intermediate or a precursor of the desired compound, thereby bypassing early rate-limiting steps in the biosynthetic pathway.

In the context of anthraquinone biosynthesis, feeding studies with precursors such as acetic acid, malonic acid, and shikimic acid have been conducted to investigate their incorporation and to potentially increase the yield of the final product. nih.govsocg.in For example, in cell cultures of Rheum tanguticum, feeding with acetic acid significantly increased the yield of anthraquinones, supporting the role of the polyketide pathway. nih.gov This strategy can also be applied to engineered microbial systems to enhance the production of specific this compound analogs by providing the necessary monomeric anthraquinone precursors.

Synthetic Methodologies for Cassiamin a and Its Derivatives

Total Synthesis Approaches for Dimeric Anthraquinones

The total synthesis of dimeric anthraquinones like Cassiamin A presents considerable challenges due to their complex, sterically hindered structures. researchgate.net Successful strategies typically involve two main phases: the construction of the monomeric anthraquinone (B42736) units and their subsequent dimerization. nih.gov

The foundation of dimeric anthraquinone synthesis lies in the efficient construction of the anthracene (B1667546) or anthraquinone monomeric core. nih.govnih.gov Anthracene itself is a polycyclic aromatic hydrocarbon composed of three linearly fused benzene (B151609) rings. nih.gov The synthesis of these units often begins with simpler aromatic precursors. A common biosynthetic pathway, which can inspire synthetic routes, involves the enzymatic elongation of acetyl and malonyl CoA to form a polyketide precursor that cyclizes to create the anthraquinone ring system, as seen in the formation of chrysophanol (B1684469). nih.gov Synthetic chemists have devised various methods to construct the anthracene scaffold, which can then be oxidized to the corresponding anthraquinone. nih.gov

The critical step in the synthesis of dimeric anthraquinones is the formation of the carbon-carbon bond that links the two monomeric units. nih.gov This dimerization is often challenging due to steric hindrance between the two bulky anthraquinone moieties. researchgate.net

Several coupling strategies have been employed to achieve this transformation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have proven effective in forming the biaryl linkage. researchgate.netacs.org For instance, the synthesis of a T-shaped juglone-anthraquinone heterodimer was achieved through a palladium-catalyzed coupling of a stannylated anthraquinone with 3-bromojuglone. nih.gov Oxidative coupling reactions are another key strategy. In the biosynthesis of many dimeric anthraquinones, it is believed that the dimerization occurs through an oxidative coupling mechanism. aau.edu.et

The choice of coupling strategy is crucial and often depends on the specific substitution pattern and the desired stereochemistry of the final dimeric product. nih.gov For multi-linked dimeric anthraquinones, cascade reactions have been utilized to forge the multiple carbon-carbon bonds across the aromatic systems. nih.gov

Construction of Anthracene Units

Semi-synthetic Modification Strategies for this compound

Semi-synthetic approaches, which start with the naturally occurring this compound or related compounds, offer a more direct route to novel derivatives. researchgate.net These modifications aim to explore the structure-activity relationships (SAR) and potentially enhance the biological properties of the parent compound. The selective functionalization of complex molecules through chemical reagents is a long-standing strategy for preparing derivatives. ethz.ch

For example, various analogs of cassiarin A, a related chromone (B188151) alkaloid, have been synthesized to investigate their biological activities. researchgate.net While none of these initial derivatives showed improved antimalarial activity compared to the natural product, some exhibited cytotoxicity and other biological effects, highlighting the potential of this approach to generate compounds with new therapeutic applications. researchgate.net Semi-synthetic modifications can involve reactions such as alkylation, acylation, or halogenation of the hydroxyl groups on the anthraquinone core. For instance, the synthesis of N-alkylated and O-alkylated anthraquinone derivatives has been explored to overcome the cardiotoxicity associated with some anthraquinone-based anticancer drugs. nih.gov

Rational Design of this compound Analogs Based on Structure-Activity Relationships

The rational design of new analogs is guided by an understanding of the structure-activity relationships (SAR) of this compound and related compounds. nih.gov This approach involves making targeted modifications to the chemical structure to improve potency, selectivity, or pharmacokinetic properties.

Chemical derivatization is a key strategy in the rational design of more effective this compound analogs. researchgate.net By systematically altering functional groups on the molecule, researchers can probe their importance for biological activity. For example, studies on cassiarin A derivatives suggested that the presence of a hydroxyl and an unsubstituted nitrogen atom might be crucial for its antimalarial activity. nih.gov A methoxy (B1213986) derivative of cassiarin A, while showing more potent vasorelaxant activity, did not exhibit improved antiplasmodial activity in vitro. nih.gov

In the broader class of anthraquinones, the introduction of different side chains has been shown to significantly impact bioactivity. For instance, the introduction of amino acid moieties into emodin (B1671224) derivatives enhanced their antitumor activity, possibly by increasing their affinity for DNA or selectivity for cancer cells. researchgate.net Similarly, the synthesis of a series of substituted anthraquinones revealed that specific substitution patterns could lead to potent antiproliferative activity against human cancer cell lines. nih.gov

Since this compound and many of its derivatives are chiral, the stereoselective synthesis of specific enantiomers and diastereomers is of great importance. chemistrydocs.com Different stereoisomers can exhibit significantly different biological activities. The synthesis of stereochemically pure compounds can be achieved through several methods, including the use of chiral starting materials (chiral pool synthesis), resolution of racemic mixtures, or the use of chiral auxiliaries and catalysts. ethz.ch

The development of stereoselective reactions is crucial for controlling the three-dimensional arrangement of atoms in the final product. anu.edu.au For example, in reactions involving chiral aldehydes, the facial selectivity of nucleophilic attack can be controlled to produce a specific diastereomer. chemistrydocs.com The combination of biocatalysts, such as transaminases and monoamine oxidases, has also emerged as a powerful tool for the regio- and stereoselective synthesis of chiral molecules. nih.gov The ability to synthesize specific stereoisomers allows for a more detailed investigation of the SAR and the identification of the most potent and selective therapeutic agents. nih.gov

Mechanistic Investigations of Cassiamin A S Biological Activities in Vitro and Preclinical in Vivo

Molecular Pharmacology and Biochemical Target Identification

Cassiamin A, a bianthraquinone found in plants of the Cassia genus, has been the subject of various studies to elucidate the molecular mechanisms behind its observed biological effects. Research has focused on its interactions with key enzymes and signaling pathways involved in metabolic diseases, malaria, microbial infections, and inflammatory conditions.

Pancreatic lipase (B570770) is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into absorbable free fatty acids and monoglycerides. nih.govmdpi.com The inhibition of this enzyme is a key strategy for managing obesity. nih.gov this compound has been identified as a potent inhibitor of pancreatic lipase.

Bioassay-guided fractionation of Cassia siamea root extracts identified this compound as the most active constituent against pancreatic lipase, exhibiting a half-maximal inhibitory concentration (IC50) of 41.8 ± 1.2 µM. nih.govnih.govresearchgate.net This level of activity indicates its potential as an anti-obesity agent. nih.gov

While the precise enzyme kinetics (e.g., competitive or non-competitive inhibition) for this compound have not been extensively detailed in the reviewed literature, the mechanism of lipase inhibition generally involves interaction with the enzyme's active site. The catalytic triad (B1167595) of pancreatic lipase, typically composed of serine, histidine, and aspartate residues (e.g., Ser152, His263, Asp176), is the primary target for many inhibitors. usm.myiium.edu.my It is postulated that this compound binds to key amino acid residues within this catalytic site or at allosteric sites, inducing conformational changes that prevent the substrate from binding, thereby inhibiting fat digestion. mdpi.com However, specific molecular docking and kinetic studies are required to fully confirm these active site interactions for this compound.

The antimalarial action of this compound is primarily attributed to its ability to interfere with the detoxification process of the malaria parasite, Plasmodium falciparum. During its life cycle within human erythrocytes, the parasite digests host hemoglobin, releasing large quantities of toxic-free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment). researchgate.netuii.ac.id

In vivo studies have shown that this compound exhibits significant antimalarial activity. In mice infected with Plasmodium berghei, treatment with this compound at a dose of 10 mg/kg resulted in a 70.25% clearance of parasitemia in a curative assay. researchgate.net A key finding supporting its mechanism of action is that mice treated with this compound showed higher concentrations of free heme compared to untreated groups. researchgate.net This suggests that this compound inhibits the heme polymerization process, leading to an accumulation of toxic heme that ultimately kills the parasite. researchgate.net

While molecular docking studies have been conducted on related compounds, such as Cassiamin B, against other parasitic targets like Plasmepsin IV, specific docking analyses detailing the interaction of this compound with heme or the enzymes involved in hemozoin formation are not yet widely published. nstproceeding.comresearchgate.net Such studies would be valuable to visualize the binding mode and confirm the interactions that disrupt this critical detoxification pathway.

One of the key strategies for managing hyperglycemia in diabetes is to inhibit carbohydrate-digesting enzymes like α-amylase, which breaks down starches into simpler sugars. jcbsc.org Extracts from Cassia siamea, the plant source of this compound, have demonstrated significant α-amylase inhibitory activity. The aqua-ethanol extract of the plant's leaves showed an IC50 value of 32.12 μg/mL. jcbsc.orgadmkada.com

In silico studies have provided more direct evidence for the role of this compound. Molecular docking analyses were performed to evaluate the binding affinity of this compound towards α-amylase (PDB ID: 1HNY) and α-glucosidase (PDB ID: 2ZE0), another key enzyme in carbohydrate digestion. The results indicated a strong and effective binding affinity for both enzymes. researchgate.net The specific binding energies suggest a high potential for inhibition, supporting the role of this compound as a natural anti-diabetic agent. researchgate.net

Table 1: Molecular Docking of this compound with Anti-diabetic Enzyme Targets This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | α-Amylase | 1HNY | -60.18 |

| This compound | α-Glucosidase | 2ZE0 | -40.31 |

| Cassiamin B | α-Amylase | 1HNY | -49.09 |

| Cassiamin B | α-Glucosidase | 2ZE0 | -55.00 |

Source: researchgate.net

Furthermore, extracts of Cassia siamea have been shown to modulate glucose metabolism through broader mechanisms, including effects on the insulin-dependent (Akt) and insulin-independent (AMPK) signaling pathways, which are central to glucose uptake and utilization in tissues. nih.gov

Extracts from Cassia siamea have been traditionally used for their healing properties and have demonstrated notable antimicrobial activity in scientific studies. ijisrt.comresearchgate.net The activity is attributed to the synergistic effects of the various bioactive compounds present in the plant, including this compound. ijisrt.com

Aqueous and methanolic extracts of the plant have shown inhibitory effects against several significant human pathogens. ijisrt.comresearchgate.net For example, the aqueous leaf extract was found to be particularly effective against Staphylococcus aureus and Salmonella typhi, with a Minimum Inhibitory Concentration (MIC) of 2.5 mg/mL. ijisrt.comresearchgate.net The methanolic stem bark extract also showed significant activity against Streptococcus pyogenes (14.00 mm zone of inhibition) and S. aureus (16.00 mm zone of inhibition). ijisrt.comresearchgate.net

The proposed mechanism for this antimicrobial action involves the disruption of microbial cell membranes or the inhibition of critical metabolic functions within the pathogens. ijisrt.com While these studies confirm the antimicrobial potential of the plant source, research focusing specifically on isolated this compound is needed to determine its precise spectrum of activity, its MIC values against various pathogens, and its specific cellular targets. As a bianthraquinone, it is postulated that this compound contributes to the observed effects, but further studies are required for confirmation.

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous chronic diseases. Compounds that can scavenge free radicals and reduce oxidative stress markers are of significant therapeutic interest. spandidos-publications.com Extracts of Cassia siamea are known to possess high antioxidant potential, which is linked to their rich content of phenolic compounds, including flavonoids and bianthraquinones like this compound. researchgate.net

The antioxidant mechanism of these extracts is believed to involve hydrogen or electron donation to neutralize free radicals directly. researchgate.net Various assays have confirmed the antioxidant capacity of Cassia extracts. For instance, the methanol (B129727) extract of C. siamea leaves showed an IC50 value of 349.9 μg/mg in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net Studies on fermented cassia seed solutions have also demonstrated a clear ability to reduce reactive oxygen species (ROS) levels in cells, further indicating the potential to mitigate oxidative stress. researchgate.net

Although quantitative antioxidant data for pure, isolated this compound is not widely available in the reviewed literature, its chemical structure as a phenolic anthraquinone (B42736) strongly suggests it is a major contributor to the antioxidant properties of the plant extracts. Such structures are well-known for their ability to act as free radical scavengers. researchgate.net

Chronic inflammation is a key pathological feature of many diseases. The anti-inflammatory effects of this compound are postulated to occur through the modulation of key signaling pathways that control the production of inflammatory mediators. core.ac.uk

A highly probable mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govcore.ac.uk NF-κB is a crucial transcription factor that, when activated, moves to the nucleus and triggers the expression of genes for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). core.ac.uknih.gov Studies on emodin (B1671224), a structurally similar anthraquinone, have shown that it exerts its anti-inflammatory effects by preventing the degradation of IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm. core.ac.uk By stabilizing IκBα, emodin blocks NF-κB activation and subsequent inflammation. core.ac.uk Given its structural similarity, this compound is likely to act via a similar mechanism.

Another potential target is the phosphodiesterase 4 (PDE4) enzyme. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects, including the suppression of TNF-α and other inflammatory cytokines. researcher.life A related compound, Cassiamin C, has been identified as a promising candidate for IBD treatment through its action on this pathway, suggesting that PDE4 could also be a target for this compound. researcher.life

Antineoplastic Potential: Mechanisms of Cell Cycle Arrest and Apoptosis Induction in Pre preclinical Models

While the broader class of anthraquinones has been investigated for anticancer properties, specific preclinical studies detailing the mechanisms of cell cycle arrest and apoptosis induction by this compound are not extensively documented in the available scientific literature. Much of the understanding is extrapolated from studies on related compounds, particularly the monomeric anthraquinone emodin. Emodin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through multiple pathways, including those dependent on p53, activation of caspases, and modulation of cell cycle regulatory proteins. nih.govijbs.comcore.ac.uk For instance, studies on other natural compounds have demonstrated that the inhibition of cancer cell proliferation can be achieved by blocking cell cycle progression, often in the G0/G1 or G2/M phases, and by inducing apoptosis. nih.govnih.gov This induction of apoptosis is a critical mechanism for eliminating cancerous cells and is often mediated by caspase activation. nih.govnih.gov However, direct experimental evidence delineating these specific molecular pathways for this compound is limited.

The antineoplastic activity of bianthraquinones, such as this compound and Cassiamin B, has been compared to their monomeric anthraquinone counterparts, like emodin. Some research suggests that bianthraquinones may exhibit lower anticancer activities than monomeric anthraquinones. researchgate.net This difference in activity is attributed to the dimeric structure of compounds like cassiamins. researchgate.net For example, chemopreventive effect studies have been conducted on both emodin and Cassiamin B in mouse skin carcinogenesis models. frontiersin.org

The structure-activity relationship of anthraquinones plays a crucial role in their biological efficacy. For bianthraquinones, the diminished anticancer potency compared to their monomers is partly ascribed to steric hindrance from their larger, distorted conformation, which may impede interaction with biological targets. researchgate.net Furthermore, the number of hydroxyl groups on the benzene (B151609) ring of the monomeric unit is a determinant of its anticancer potential. researchgate.net An increase in the number of hydroxyl groups can influence the compound's activity. The atomic charge at the C-10 position of the anthraquinone structure is also considered a factor in its antineoplastic efficacy. researchgate.net

Comparison with Related Anthraquinones and Bianthraquinones (e.g., Cassiamin B)

Other Noteworthy Preclinical Biological Activities and Their Proposed Mechanisms (e.g., CNS inhibitory, vasorelaxant, antiobesity)

Beyond its potential antineoplastic effects, this compound and other compounds from Cassia siamea have been investigated for a range of other preclinical biological activities.

Antiobesity: this compound has been identified as a potent inhibitor of pancreatic lipase. ijbs.comresearchgate.net This enzyme is crucial for the digestion of dietary triglycerides. By inhibiting this enzyme, this compound reduces the absorption of fats from the intestine, indicating its potential as an antiobesity agent. ijbs.comresearchgate.net The mechanism is centered on the direct inhibition of a key enzyme in lipid metabolism. researchgate.net

CNS Inhibitory: While direct studies on this compound are scarce, other constituents of Cassia siamea, such as barakol, have demonstrated central nervous system (CNS) inhibitory effects. nih.govresearchgate.netphytopharmajournal.com Barakol has been shown to reduce spontaneous locomotor activity and prolong thiopental-induced sleeping time in rodent models. researchgate.netmdpi.com Its mechanism may involve an interaction with the dopaminergic system, as it has been found to suppress methamphetamine-induced hyper-locomotor activity and decrease dopamine (B1211576) release. mdpi.com

Vasorelaxant: The vasorelaxant properties of compounds from Cassia siamea have also been reported. Cassiarin A, a tricyclic alkaloid from the plant, has shown vasorelaxation activity against rat aortic rings, which may be linked to the production of nitric oxide (NO). researchgate.net The release of NO is a key mechanism for endothelium-dependent vasorelaxation. researchgate.netnih.gov While this activity has been detailed for Cassiarin A, specific studies on the vasorelaxant mechanism of this compound are limited.

In Vitro Cellular and Biochemical Assays for Mechanistic Elucidation

Enzyme Inhibition Assays (e.g., IC50 determination for lipase, alpha-amylase)

In vitro enzyme inhibition assays have been crucial in elucidating the mechanisms behind the biological activities of this compound and related compounds.

Lipase Inhibition: Bioassay-guided fractionation of Cassia siamea root extracts identified this compound as the most active pancreatic lipase inhibitor among the isolated compounds. It demonstrated significant inhibitory activity with a reported half-maximal inhibitory concentration (IC50) value of 41.8 ± 1.2 µM. ijbs.comresearchgate.net This finding directly supports its proposed antiobesity mechanism.

Alpha-Amylase Inhibition: Extracts from Cassia siamea leaves have shown promising inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. The petroleum ether extract, for instance, exhibited an IC50 value of 33.38 ± 0.54 μg/ml. researchgate.net While molecular docking studies suggest that this compound could have a strong binding affinity for α-amylase, specific experimental IC50 values for the isolated this compound are not prominently available in the reviewed literature. researchgate.net Other studies on Cassia siamea leaf extracts have also reported α-amylase inhibition, with an ethanol (B145695) extract showing an IC50 of 40.89 μg/mL. isroset.org

Table 1: In Vitro Enzyme Inhibitory Activity of this compound and Cassia siamea Extracts

| Compound/Extract | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| This compound | Pancreatic Lipase | 41.8 ± 1.2 µM | ijbs.comresearchgate.net |

| Cassia siamea Petroleum Ether Leaf Extract | α-Amylase | 33.38 ± 0.54 µg/ml | researchgate.net |

| Cassia siamea Ethanol Leaf Extract | α-Amylase | 40.89 µg/mL | isroset.org |

| Cassia siamea Aqua-Ethanol Leaf Extract | α-Amylase | 32.12 µg/mL | jcbsc.org |

Cell-Based Assays for Antimicrobial Efficacy (e.g., zone of inhibition, MIC determination)

The antimicrobial potential of extracts from Cassia siamea, the source of this compound, has been evaluated using various cell-based assays. However, data specifically for the isolated this compound is limited.

Zone of Inhibition: The well diffusion method has been used to assess the antimicrobial activity of Cassia siamea extracts. An aqueous leaf extract showed a zone of inhibition of 15.00 mm against Staphylococcus aureus, while a methanolic stem bark extract showed zones of 14.00 mm against Streptococcus pyogenes and 16.00 mm against Staphylococcus aureus. ijisrt.comresearchgate.net

Minimum Inhibitory Concentration (MIC): MIC values for Cassia siamea extracts have been determined to quantify their antimicrobial potency. The aqueous leaf extract demonstrated an MIC of 2.5 mg/ml against both S. aureus and Salmonella typhi. ijisrt.comresearchgate.net An ethanol extract of Cassia siamea showed an MIC of 5 mg/mL against Propionibacterium acnes, but higher MICs of 25 mg/mL and 35 mg/mL against S. aureus and Staphylococcus epidermidis, respectively. rjpbcs.com

Table 2: Antimicrobial Activity of Cassia siamea Extracts

| Extract | Test Organism | Method | Result | Source |

|---|---|---|---|---|

| Aqueous Leaf Extract | Staphylococcus aureus | Well Diffusion | 15.00 mm zone of inhibition | ijisrt.comresearchgate.net |

| Methanolic Stem Bark Extract | Streptococcus pyogenes | Well Diffusion | 14.00 mm zone of inhibition | ijisrt.comresearchgate.net |

| Methanolic Stem Bark Extract | Staphylococcus aureus | Well Diffusion | 16.00 mm zone of inhibition | ijisrt.comresearchgate.net |

| Aqueous Leaf Extract | Staphylococcus aureus | Microdilution | MIC: 2.5 mg/ml | ijisrt.comresearchgate.net |

| Aqueous Leaf Extract | Salmonella typhi | Microdilution | MIC: 2.5 mg/ml | ijisrt.comresearchgate.net |

| Ethanol Extract | Propionibacterium acnes | Agar Diffusion | MIC: 5 mg/mL | rjpbcs.com |

| Ethanol Extract | Staphylococcus aureus | Agar Diffusion | MIC: 25 mg/mL | rjpbcs.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cassiamin B |

| Emodin |

| Barakol |

| Cassiarin A |

| Chrysophanol (B1684469) |

| Physcion |

| Friedelin |

Assays for Oxidative Stress Markers in Cellular Systems

The overproduction of reactive oxygen species (ROS) and a decline in cellular antioxidant defenses can lead to oxidative stress, a condition implicated in cellular damage to lipids, proteins, and DNA. researchgate.net Investigating the antioxidant potential of compounds like this compound in cellular systems involves a variety of assays designed to measure both oxidative damage and the cellular antioxidant response.

While direct studies detailing the effects of isolated this compound on these specific markers in cellular systems are not extensively documented in the reviewed literature, extracts from Cassia siamea, the natural source of this compound, have demonstrated significant antioxidant potential. nih.govresearchgate.net Methanolic and aqueous extracts of the plant's bark have shown a notable ability to inhibit superoxide (B77818) radicals in a dose-dependent manner. researchgate.net This suggests that constituent compounds, such as this compound, may contribute to these antioxidant effects, warranting further investigation using these cellular assays.

Analysis of Pro-inflammatory Cytokines and Mediators in Cell Lines

The inflammatory response is largely mediated by a class of small proteins known as cytokines. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are central to initiating and amplifying inflammation. yakhak.orgthermofisher.com The analysis of how a compound like this compound might modulate the production of these mediators is typically conducted using cultured cell lines, most commonly macrophage cell lines like RAW 264.7 or human keratinocyte lines (HaCaT), which are stimulated with an inflammatory agent like lipopolysaccharide (LPS). yakhak.orgmdpi.com

The primary methods for quantifying cytokine production are the enzyme-linked immunosorbent assay (ELISA) and reverse transcription-polymerase chain reaction (RT-PCR). yakhak.org ELISA is used to measure the concentration of secreted cytokine proteins in the cell culture medium, while RT-PCR is employed to quantify the expression of the messenger RNA (mRNA) that codes for these cytokines. yakhak.orgnih.gov A reduction in the levels of both the mRNA and the secreted protein for cytokines like TNF-α, IL-1β, and IL-6 in the presence of a test compound would indicate anti-inflammatory activity. yakhak.orgmdpi.com These cytokines are key players in T-cell-mediated immune responses and their regulation is a target for therapeutic intervention in inflammatory diseases. researchgate.net

While research specifically detailing the effects of isolated this compound on cytokine production in cell lines is limited, various extracts of Cassia siamea have been reported to possess anti-inflammatory properties, suggesting that its bioactive constituents could play a role in modulating these pathways. phytopharmajournal.com

Cancer Cell Line Proliferation, Viability, and Cell Cycle Progression Assays

To evaluate the potential of a compound like this compound as an anticancer agent, a suite of in vitro assays using cancer cell lines is employed to determine its effects on cell survival, growth, and division. nih.gov These assays are fundamental in preclinical cancer research.

Cell Proliferation and Viability Assays: Cell viability assays measure the number of living cells after treatment, often by assessing metabolic activity. nih.gov Commonly used methods include colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 assays, which rely on mitochondrial enzymes in viable cells to convert a tetrazolium salt into a colored formazan (B1609692) product. mdpi.com Another method is the ATP production bioluminescence assay, where the amount of light generated by the luciferase enzyme is proportional to the cellular ATP levels, a marker of cell viability. nih.gov Cell proliferation can be further assessed through colony formation assays, which directly measure a cell's ability to undergo unlimited division and form colonies. nih.govamegroups.org

Cell Cycle Progression Assays: Flow cytometry is the primary technique used to analyze the cell cycle. mdpi.comamegroups.cn Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide, that binds to DNA. mdpi.com The intensity of the fluorescence is proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). sciopen.com A compound with anticancer potential may cause cell cycle arrest at a specific checkpoint, preventing the cell from progressing to mitosis and thus inhibiting proliferation. amegroups.cnsciopen.com

Although Cassia siamea has been reported to have anticancer activity, specific studies detailing the effects of isolated this compound on cancer cell proliferation, viability, and cell cycle progression are not widely available in the reviewed literature. phytopharmajournal.com

Preclinical In Vivo Models for Mechanistic Elucidation of Biological Activities

Antimalarial Efficacy in Murine Models

Murine models are indispensable for the in vivo evaluation of potential antimalarial compounds, providing a critical step after in vitro screening. mdpi.com this compound has been evaluated for its antimalarial efficacy in mice infected with Plasmodium berghei, a common model for human malaria. researchgate.netresearchgate.net

In a curative assay (Rane's test), which assesses the ability of a compound to clear an established infection, this compound demonstrated significant antimalarial activity. researchgate.netresearchgate.net The compound achieved a notable percentage of parasitemia clearance. researchgate.netresearchgate.net The proposed mechanism of action for this compound, similar to that of the related compound Chrysophanol, is the inhibition of haem polymerization. researchgate.netresearchgate.netresearchgate.net During its lifecycle, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. By inhibiting this process, this compound leads to an accumulation of toxic heme within the parasite, resulting in its death. researchgate.netresearchgate.net This is supported by findings that mice treated with the compound showed higher concentrations of haem compared to untreated groups. researchgate.netresearchgate.net

| Compound | In Vivo Model | Assay Type | Key Finding | Proposed Mechanism | Source |

|---|---|---|---|---|---|

| This compound | P. berghei-infected mice | Rane's Curative Assay | 70.25% parasitaemia clearance | Inhibition of haem polymerization | researchgate.net, researchgate.net |

| Chrysophanol | P. berghei-infected mice | Rane's Curative Assay | 68.90% parasitaemia clearance | Inhibition of haem polymerization | researchgate.net, researchgate.net |

Animal Models for Investigating Anti-diabetic and Antiobesity Mechanisms

Animal models are crucial for understanding the complex mechanisms underlying metabolic diseases like diabetes and obesity. Common models include genetically obese mice (e.g., ob/ob or db/db mice) and diet-induced obesity models, where animals are fed a high-fat diet. researchgate.netmdpi.com

A key mechanism identified for the antiobesity effect of this compound is its ability to inhibit pancreatic lipase. nih.govresearchgate.net This enzyme is responsible for breaking down dietary triglycerides in the intestine; its inhibition reduces fat absorption, thereby contributing to an anti-obesity effect. nih.gov

While direct in vivo studies using isolated this compound for anti-diabetic effects were not found in the reviewed literature, studies on ethanolic extracts of Cassia siamea leaves have been conducted in leptin-deficient ob/ob mice, an experimental model of type 2 diabetes. nih.govresearchgate.net Oral administration of the extract significantly improved glucose tolerance and insulin (B600854) sensitivity and reduced high blood glucose and insulin levels. researchgate.net These beneficial metabolic effects were associated with increased activity of the insulin and AMPK signaling pathways in the liver and skeletal muscles. researchgate.net Interestingly, these effects occurred without any significant changes to body weight or food intake in the treated mice. researchgate.netresearchgate.net These findings suggest that while the pancreatic lipase inhibition by this compound is a defined antiobesity mechanism, other compounds within Cassia siamea extracts may contribute to anti-diabetic effects through different pathways. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Cassiamin a and Its Analogs

Impact of the Dimeric Anthraquinone (B42736) Structure on Pharmacological Efficacy

The defining feature of Cassiamin A is its bianthraquinone structure, which involves two anthraquinone units linked together. This dimerization has a profound and varied impact on its pharmacological efficacy when compared to its monomeric counterparts.

Research indicates that the dimeric structure can sometimes be detrimental to certain biological activities. For instance, in comparative studies of anticancer properties, bianthraquinones, including the cassiamin class, have demonstrated lower efficacy than monomeric anthraquinones like emodin (B1671224). nih.gov This reduced activity is often attributed to the significant steric hindrance created by the bulky, dimeric arrangement. nih.gov The large size of the bianthraquinone molecule may impede its ability to effectively bind to biological targets. nih.gov

Similarly, in studies on the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, monomeric anthraquinones generally exhibit higher inhibitory effects than bianthraquinones such as this compound. doi.org

However, the dimeric form is not universally disadvantageous and appears crucial for other activities. For example, this compound has been identified as a potent inhibitor of pancreatic lipase (B570770), with a half-maximal inhibitory concentration (IC50) of 41.8 µM. nih.gov This suggests that for specific enzymes like pancreatic lipase, the dual structure of this compound may provide an optimal conformation for binding and inhibition. Furthermore, this compound has shown notable antimalarial activity, producing a 70.25% clearance of parasitaemia in a curative assay, which points to the effectiveness of the bianthraquinone scaffold against the Plasmodium parasite. researchgate.net

Influence of Substituent Groups (e.g., Hydroxyl, Methyl, Halogen) on Biological Activity

The biological activity of anthraquinones is heavily modulated by the nature and position of substituent groups on the core structure. In this compound and its analogs, groups such as hydroxyl (-OH) and methyl (-CH3) play a pivotal role.

Hydroxyl Groups (-OH): Phenolic hydroxyl groups are frequently essential for the biological activity of anthraquinones. nih.gov Studies on monomeric anthraquinones have shown that hydroxylation at the C-1 and C-8 positions is crucial for antitumor efficacy. nih.gov For this compound, the presence and placement of its multiple hydroxyl groups are considered key to its various activities, including its antioxidant properties. ontosight.ai Research on related compounds has shown that the presence of a hydroxyl group is important for antimalarial activity. researchgate.netnih.gov

Methyl Groups (-CH3): The methylation of hydroxyl groups on the anthraquinone skeleton has been observed to decrease biological potency. doi.org In studies on EBV-EA activation, the methylation of phenolic hydroxyls led to a reduction in the inhibitory effect of the anthraquinone derivatives. doi.org

Halogen Groups: While not native to this compound, the introduction of halogens like chlorine into the anthraquinone structure has been found to decrease the efficacy of these compounds in anticancer assays. nih.gov

Other Groups: In studies of cassiarin A, a related alkaloid, a methoxy (B1213986) (-OCH3) derivative displayed more potent vasorelaxant activity compared to the parent compound, although its antimalarial activity did not improve. researchgate.netnih.gov This highlights that different substituents can selectively enhance specific pharmacological effects.

The table below summarizes the influence of key substituent groups on the biological activities of anthraquinones, based on studies of this compound and related structures.

| Substituent Group | Position | Impact on Biological Activity | Reference |

| Hydroxyl (-OH) | C-1, C-8 (monomers) | Crucial for antitumor efficacy. nih.gov | nih.gov |

| Hydroxyl (-OH) | General | Important for antimalarial activity. researchgate.netnih.gov | researchgate.netnih.gov |

| Methylation of -OH | Phenolic positions | Leads to a decrease in potency for EBV-EA inhibition. doi.org | doi.org |

| Chlorination | General | Decreases anticancer efficacy. nih.gov | nih.gov |

| Methoxy (-OCH3) | General (on Cassiarin A) | Enhances vasorelaxant activity. researchgate.netnih.gov | researchgate.netnih.gov |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of bianthraquinones is a critical factor governing their interaction with biological targets. The linkage between the two anthraquinone monomers in this compound results in a molecule that is not planar.

This distorted conformation is a key reason cited for the lower anticancer activity of bianthraquinones compared to their monomeric relatives. nih.gov The steric bulk and non-planar shape can prevent the molecule from intercalating with DNA or fitting into the active sites of target enzymes as effectively as smaller, flatter monomeric anthraquinones. nih.gov

Furthermore, electronic properties, which are intrinsically linked to conformation, have been correlated with bioactivity. Studies using computational methods have shown that the total energy of the molecule can be a useful parameter to characterize the inhibitory effect of anthraquinones on EBV-EA activation. doi.org This suggests that molecules with a more stable (lower energy) conformation may exhibit different activity profiles. The atomic charge at certain positions, such as the C-10 carbon, has also been identified as a factor influencing anticancer potency in monomers, a feature that is altered in the dimeric structure. nih.gov

Comparative SAR with Monomeric Anthraquinones and other Bianthraquinones

Comparing the SAR of this compound with other related compounds provides a clearer picture of the structural requirements for activity.

This compound vs. Monomeric Anthraquinones: As established, monomeric anthraquinones often show superior activity in anticancer and anti-EBV assays. nih.govdoi.org This is largely due to the monomers' smaller size, planarity, and the direct accessibility of key functional groups, such as hydroxyls at the C-1 and C-3 positions, which are crucial for activity. nih.gov In contrast, the dimeric structure of this compound introduces steric hindrance that can diminish these specific activities. nih.gov However, this compound's efficacy as a pancreatic lipase inhibitor and an antimalarial agent suggests that for certain targets, the bianthraquinone structure is advantageous. nih.govresearchgate.net

This compound vs. Other Bianthraquinones (e.g., Cassiamin B, Cassiamin C): this compound, B, and C are structurally related bianthraquinones isolated from Cassia species. doi.orgontosight.ainih.gov While they share the same core dimeric skeleton, subtle differences in their substitution patterns lead to variations in their biological profiles. For example, in studies on EBV-EA activation, this compound and Cassiamin B showed different levels of inhibitory effects, highlighting that even small structural changes between bianthraquinone isomers can modulate potency. doi.org

The following table presents a comparative overview of the biological activities of this compound and related compounds.

| Compound | Class | Key Biological Activity | Findings | Reference |

| This compound | Bianthraquinone | Pancreatic Lipase Inhibition | Potent inhibitor with IC50 of 41.8 µM. nih.gov | nih.gov |

| This compound | Bianthraquinone | Antimalarial | 70.25% parasitaemia clearance at 10 mg/kg. researchgate.net | researchgate.net |

| This compound | Bianthraquinone | Anticancer | Lower activity than monomeric anthraquinones due to steric hindrance. nih.gov | nih.gov |

| Emodin | Monomeric Anthraquinone | Anticancer | Higher activity than bianthraquinones. nih.gov | nih.gov |

| Anthraquinone Monomers | Monomeric Anthraquinone | EBV-EA Inhibition | Generally higher inhibitory effects than bianthraquinones. doi.org | doi.org |

Analytical Methodologies for Cassiamin a Quantification and Detection

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating Cassiamin A from the complex mixture of compounds typically found in its natural sources. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of anthraquinones and their derivatives in herbal extracts. While specific validated methods for the quantitative analysis of this compound are not extensively detailed in publicly available literature, methods developed for closely related anthraquinones in the Cassia genus provide a strong framework for its determination. nih.govnih.gov These methods typically utilize a reversed-phase column with a gradient elution system.

For instance, a common approach involves a C18 column and a mobile phase consisting of an acidified aqueous solution (e.g., with phosphoric acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The gradient elution allows for the effective separation of compounds with varying polarities, which is essential for resolving the different anthraquinones present in a crude extract. Detection is commonly performed using a UV-Vis detector, with wavelengths set between 254 nm and 280 nm, where anthraquinones exhibit strong absorbance. nih.govcapes.gov.br The quantification of this compound would be achieved by creating a calibration curve from a purified standard of the compound. Although this compound is a bianthraquinone, the principles of separation and detection used for monomeric anthraquinones are directly applicable.

| Parameter | Condition 1 (Adapted from Zhang et al., 2008) nih.gov | Condition 2 (Adapted from Fernand et al., 2007) nih.gov |

|---|---|---|

| Stationary Phase (Column) | Inertsil ODS-3 | C18 column |

| Mobile Phase | Acetonitrile and 0.1% H3PO4 solution (gradient) | Acetonitrile, Methanol, 10 mM Ammonium Acetate (B1210297) (25:55:20, v/v; isocratic) |

| Flow Rate | 0.8 mL/min | Not specified |

| Detection Wavelength | 278 nm | 260 nm |

| Analytes | 7 anthraquinones in Semen Cassiae | Rhein, aloe-emodin, emodin (B1671224), chrysophanol (B1684469), physcion, kaempferol |

Capillary Electrophoresis (CE) offers an alternative and highly efficient method for the separation and determination of bianthraquinones. A specific CE method has been successfully developed for the analysis of this compound and Cassiamin B from Cassia siamea. researchgate.net This technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied voltage.

The established method utilizes a running electrolyte composed of 0.05 M hydroxypropyl-γ-cyclodextrin in a 0.1 M borate (B1201080) buffer at pH 9, containing 10% acetonitrile. researchgate.net The separation is achieved by applying a voltage of 20 kV. researchgate.net This methodology demonstrates the successful application of CE for the determination of the main bianthraquinones in Cassia siamea, showcasing its utility for the analysis of this compound. researchgate.net The detection limits for anthraquinones using CE have been reported to be in the range of 0.1–0.8 µg/mL. capes.gov.br

| Parameter | Condition (Koyama et al., 2002) researchgate.net |

|---|---|

| Technique | Capillary Electrophoresis (CE) |

| Running Electrolyte | 0.05 M hydroxypropyl-γ-cyclodextrin in 0.1 M borate buffer containing 10% acetonitrile |

| pH | 9.0 |

| Applied Voltage | 20 kV |

| Application | Separation and determination of this compound and B in Cassia siamea |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Advanced Spectroscopic Techniques for Trace Analysis and Metabolite Profiling

While chromatographic techniques are excellent for quantification, spectroscopic methods are invaluable for structural elucidation and analyzing complex mixtures. Advanced spectroscopic techniques can be applied for trace analysis and for obtaining a broader picture of the metabolic profile of an extract containing this compound.

For metabolite profiling of Cassia species, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. medcraveonline.comnih.govajol.info ¹H-NMR-based metabolomics can provide a comprehensive snapshot of the metabolites present in a plant extract. srce.hr This approach allows for the identification and comparison of the chemical composition of different samples, which can be correlated with their biological activities. nih.govsrce.hr For example, NMR analysis of Senna siamea flower extracts has been used to characterize its fatty acid profile. medcraveonline.com

Fluorescence spectroscopy, coupled with chemometric analysis, is another advanced technique with high sensitivity, making it suitable for trace analysis. nih.govfrontiersin.org Although direct applications for the trace analysis of this compound are not widely reported, the inherent fluorescence of many phenolic compounds suggests its potential utility. frontiersin.org This method could potentially be developed to detect minute quantities of this compound or to monitor its dynamics in biological or environmental systems. nih.govresearchgate.net

Hyphenated Techniques in Phytochemical Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are indispensable for the definitive identification and sensitive quantification of phytochemicals like this compound.